molecular formula C17H19N3O2 B2423313 1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole CAS No. 939315-60-3

1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole

Cat. No. B2423313
CAS RN: 939315-60-3
M. Wt: 297.358
InChI Key: DKGVHAYSZUWRCO-UHFFFAOYSA-N
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Description

1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole, also known as MBT, is a benzotriazole-based UV absorber that is widely used in various industries. It is a highly effective stabilizer for polymers, coatings, and other materials that are exposed to UV radiation. MBT is synthesized through a multistep process, and its chemical properties make it an ideal candidate for various scientific research applications.

Scientific Research Applications

Therapeutic Applications

Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also used in the design and synthesis of many medicinal compounds .

Pharmacological Applications

Triazoles show versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They are present as a central structural component in a number of drug classes .

Antimicrobial Applications

Triazoles are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .

Antifungal Applications

The discovery of antifungal activities of azole derivatives led to the invention of several antifungal drugs .

Organocatalysis

Triazoles are also important in organocatalysis , which involves the use of small organic molecules as catalysts for chemical reactions.

Agrochemical Applications

Triazoles are used in agrochemicals , which are chemicals or chemical products used in agriculture.

Materials Science Research

Triazoles have applications in materials science research , which involves the design and discovery of new materials.

Synthesis of Heterocycles

Triazoles are used in the synthesis of heterocycles , which are cyclic compounds that have atoms of at least two different elements as members of its ring(s).

Mechanism of Action

Target of Action

Triazole compounds, in general, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazoles are known for their ability to form a variety of non-covalent bonds with enzymes and receptors, which can induce broad-spectrum biological activities . The 1,2,3-triazole ring interacts with the amino acids present in the active site of certain receptors, involving various interactions like electrostatic interaction, Pi-anion interaction, H-bonding, and Van der Waals interaction .

Biochemical Pathways

Triazoles and their derivatives have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These suggest that the compound may affect a variety of biochemical pathways.

Pharmacokinetics

Triazoles are known for their high chemical stability, effective dipole moment, capability of hydrogen bonding, and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets as well as being highly stable to metabolic degradation .

Result of Action

Triazoles and their derivatives have been reported to exhibit a wide range of biological activities, suggesting that the compound may have similar effects .

Action Environment

The action of 1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole can be influenced by various environmental factors. For instance, 1,2,3-triazole-based complexes showed unusually strong dependence on dissolved oxygen . Moreover, the synthesis of triazoles has been revolutionized by implementing green chemistry principles and sustainable development strategies, offering a more environment-friendly and efficient approach .

properties

IUPAC Name

1-[4-(2-methoxyphenoxy)butyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-21-16-10-4-5-11-17(16)22-13-7-6-12-20-15-9-3-2-8-14(15)18-19-20/h2-5,8-11H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGVHAYSZUWRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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